ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate
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Overview
Description
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate is an organic compound with the molecular formula C12H16O3 It is an ester derived from the reaction of ethyl acetate and 3-(2-hydroxyethyl)phenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate typically involves the esterification of 3-(2-hydroxyethyl)phenylacetic acid with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as zeolites or metal-organic frameworks, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate can be compared with other similar compounds, such as:
Phenethyl acetate: Known for its pleasant floral fragrance and used in perfumes and flavorings.
Ethyl benzoate: Used as a solvent and in the manufacture of other chemicals.
Methyl[3-(2-hydroxyethyl)phenyl]acetate: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
This compound is unique due to its specific functional groups and the resulting chemical reactivity and applications.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-11-5-3-4-10(8-11)6-7-13/h3-5,8,13H,2,6-7,9H2,1H3 |
InChI Key |
HCWUPDYHWJAYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=C1)CCO |
Origin of Product |
United States |
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